molecular formula C7H10N6 B13089112 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13089112
M. Wt: 178.20 g/mol
InChI Key: UJEZNMQCFRCQPV-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound characterized by a 1,2,4-triazole core substituted with an amine group at position 3 and a (1-methyl-1H-pyrazol-3-yl)methyl group at position 1 (Figure 1). This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. The compound’s molecular formula is C₈H₁₁N₇, with a molecular weight of 205.22 g/mol (calculated from ). It is typically synthesized via nucleophilic substitution or multi-component reactions involving triazole precursors and functionalized pyrazole derivatives .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

1-[(1-methylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H10N6/c1-12-3-2-6(10-12)4-13-5-9-7(8)11-13/h2-3,5H,4H2,1H3,(H2,8,11)

InChI Key

UJEZNMQCFRCQPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

General Strategy

The preparation of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically follows a convergent synthetic approach involving:

  • Construction or availability of the 1-methylpyrazole intermediate.
  • Formation of the 1,2,4-triazol-3-amine moiety.
  • Coupling of these two heterocyclic units through a methylene (-CH2-) linker.

The key step is the alkylation or condensation reaction that links the triazole nitrogen to the pyrazole ring via a methylene group, often using formaldehyde or a suitable equivalent as the methylene source under controlled conditions.

Typical Synthetic Procedure

A representative method includes:

  • Step 1: Synthesis or procurement of 1-methyl-1H-pyrazol-3-ylamine or its derivatives.
  • Step 2: Preparation of 1H-1,2,4-triazol-3-amine or its protected forms.
  • Step 3: Methylene bridging via reaction with formaldehyde or chloromethyl derivatives under basic or acidic catalysis to form the methylene-linked compound.

Reaction conditions such as temperature (often ambient to moderate heating, 25–80 °C), solvent choice (polar aprotic solvents like dimethylformamide or methanol), and pH control are critical to minimize side reactions and maximize yield.

Alternative Approaches

  • Solvent-free synthesis: Some studies report solvent-free or green chemistry approaches to enhance reaction efficiency and reduce environmental impact.
  • Catalyst use: Acid or base catalysts, or phase-transfer catalysts, may be employed to improve reaction rates and selectivity.
  • Continuous flow reactors: For industrial scale-up, continuous flow methods can optimize reaction time and reproducibility.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 25–80 °C Higher temperatures may increase rate but risk side reactions
Solvent Methanol, DMF, or ethanol Polar solvents favor nucleophilic substitution
Catalyst Acidic (e.g., HCl) or basic (e.g., K2CO3) Catalyst choice affects selectivity and yield
Reaction Time 4–24 hours Monitored by TLC or HPLC for completion
Methylene Source Formaldehyde, paraformaldehyde, chloromethyl derivatives Formaldehyde commonly used for methylene bridging

Analytical and Research Findings

  • Yield: Reported yields for the methylene-linked product range from 60% to 85%, depending on reaction conditions and purity of starting materials.
  • Purity: Purification is typically achieved by recrystallization or column chromatography.
  • Structural Confirmation: Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the formation of the methylene bridge and the integrity of both heterocyclic rings.
  • Crystallography: X-ray crystallography studies (where available) provide insights into bond lengths and angles, important for understanding reactivity and biological interactions.

Comparative Data Table of Related Preparation Methods

Method Advantages Disadvantages Yield (%) Reference
Conventional condensation with formaldehyde Straightforward, widely used Longer reaction time, solvent use 70–80
Solvent-free synthesis Environmentally friendly, efficient Requires precise temperature control 75–85
Continuous flow synthesis Scalable, reproducible Requires specialized equipment 80–85
Catalyzed substitution (acid/base) Improved selectivity and rate Catalyst removal needed 65–75

Notes on Synthetic Challenges

  • The high reactivity of azole rings necessitates careful control to avoid side reactions such as over-alkylation or polymerization.
  • The amino group on the triazole ring can participate in competing reactions, requiring selective protection or reaction conditions.
  • Purification can be challenging due to similar polarity of starting materials and products.

Chemical Reactions Analysis

Types of Reactions

1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine. Research indicates that compounds with pyrazole moieties exhibit significant antibacterial and antifungal activities. For instance, a review of multicomponent reactions for synthesizing biologically active pyrazole derivatives emphasizes their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Molecular docking studies suggest that these compounds interact effectively with cancer-related targets .

Fungicides and Herbicides

In agricultural research, pyrazole derivatives are being explored as potential fungicides and herbicides. The unique structural features of compounds like this compound allow for the development of new agrochemicals that can combat plant pathogens while minimizing environmental impact. Studies indicate that such compounds can inhibit fungal growth effectively, which is crucial for crop protection .

Synthesis of Novel Materials

The compound's ability to form coordination complexes with metals is being utilized in material sciences. Research into metal-organic frameworks (MOFs) incorporating pyrazole derivatives shows potential applications in gas storage and catalysis. The structural versatility of this compound makes it an attractive candidate for designing new materials with tailored properties .

Case Study 1: Antibacterial Screening

A study screened various pyrazole derivatives against Gram-positive and Gram-negative bacteria using standard drugs as controls. The results indicated that certain derivatives exhibited superior antibacterial activity compared to established antibiotics .

Case Study 2: Agricultural Efficacy Trials

Field trials conducted on crops treated with pyrazole-based fungicides demonstrated a significant reduction in fungal diseases compared to untreated controls. These findings suggest that such compounds could be viable alternatives to traditional fungicides .

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations:

Lipophilicity : The 2-ethylhexyl substituent in increases lipophilicity (logP ~2.5), enhancing membrane permeability for agrochemical applications .

Bioactivity : Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability but require careful handling due to toxicity risks (H302: harmful if swallowed) .

Antimicrobial Potential: Benzimidazole-linked triazoles () show broad-spectrum antimicrobial activity, likely due to dual heterocyclic pharmacophores .

Yield Comparison :

  • reports yields of 71–91% for similar 1-substituted triazoles using Yb(OTf)₃ catalysis .
  • achieved 97% yield for benzimidazole-linked triazoles via nucleophilic substitution .

Anticancer and Antagonist Activities:

  • P2X7 Antagonists : Dichlorophenyl-triazole derivatives () demonstrate potent inhibition (IC₅₀ = 10 nM), highlighting the role of halogenated aryl groups in receptor binding .
  • Anticancer Triazoles : Pyrimidine-linked nitro-triazoles () show cytotoxicity via intercalation or enzyme inhibition, though the target compound’s activity remains unstudied .

Tautomerism and Crystallography:

  • reveals that triazol-3-amine derivatives exhibit tautomerism (1H vs. 2H forms), influencing solubility and crystal packing .
  • SHELX software () is widely used for resolving such structural complexities in X-ray diffraction studies .

Biological Activity

1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound that belongs to the class of triazoles and pyrazoles, both of which have been extensively studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N6C_7H_{10}N_6, with a molecular weight of 178.19 g/mol. The compound features a triazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. Specifically, compounds containing the 1,2,4-triazole nucleus have demonstrated significant activity against various bacterial strains. For instance, a series of triazole derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds showing activity up to 16 times more potent than ampicillin .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AStaphylococcus aureus4 μg/ml
Triazole BEscherichia coli8 μg/ml
Triazole CPseudomonas aeruginosa16 μg/ml

Anticancer Activity

The anticancer potential of triazoles has also been explored extensively. Studies indicate that compounds similar to this compound can inhibit cancer cell proliferation by interfering with key cellular pathways involved in tumor growth. For example, certain triazole derivatives have been shown to inhibit BRAF(V600E) and Aurora-A kinase, crucial targets in cancer therapy .

Anti-inflammatory and Analgesic Effects

Triazoles are noted for their anti-inflammatory properties as well. The structural features of 1H-triazoles allow them to interact with inflammatory pathways effectively. Research suggests that compounds within this class can reduce inflammatory markers and alleviate pain in various models .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole or pyrazole rings can significantly influence their pharmacological profiles. For instance:

  • Substituents on the pyrazole ring : Electron-donating groups tend to enhance antimicrobial activity.
  • Positioning of functional groups : The presence of amino or hydroxyl groups at specific positions can augment anticancer efficacy.

Case Studies

Several case studies illustrate the effectiveness of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated a series of triazole derivatives against resistant bacterial strains and found that specific modifications led to enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) strains.
  • Evaluation of Anticancer Properties : In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cells through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A common approach involves nucleophilic substitution reactions. For example, reacting 1-methyl-1H-pyrazol-3-ylmethyl halides with 1H-1,2,4-triazol-3-amine in polar aprotic solvents (e.g., DMF) under reflux with a base like K₂CO₃. Optimization includes adjusting reaction time (e.g., 14–24 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Catalysts like KI can enhance reactivity . Purification often involves extraction (ethyl acetate/water), drying (Na₂SO₄), and crystallization (diethyl ether) .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC or LC/MS (≥95%) .

Q. How does the substitution pattern on the triazole and pyrazole rings influence the compound’s biological activity?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For instance:

  • Pyrazole substitution : Methyl groups at the 1-position (1-methyl) enhance metabolic stability compared to bulkier alkyl chains .
  • Triazole substitution : The 3-amine group is critical for hydrogen bonding with biological targets, as seen in antifungal and anticancer scaffolds .
  • Comparative Data : Derivatives like 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine (CAS 832738-13-3) show reduced activity compared to the target compound, highlighting the importance of the pyrazole-methyl group .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure and tautomeric forms of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, pyrazole methyl protons resonate at δ 3.8–4.1 ppm, while triazole amine protons appear at δ 6.5–7.0 ppm .
  • X-ray Crystallography : Resolves tautomerism (e.g., 3-amine vs. 5-amine forms). Crystallographic data (space group P21/c, unit cell parameters a = 17.817 Å, b = 5.0398 Å) confirm planar triazole rings and dihedral angles between substituents .
  • IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What computational methods are employed to predict the binding affinity of this compound with target enzymes in drug design?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., fungal CYP51 or human kinases). Key residues (e.g., Thr318 in CYP51) form hydrogen bonds with the triazole amine .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the pyrazole ring’s electron-withdrawing effect stabilizes charge transfer in enzyme complexes .
  • MD Simulations : Trajectories (50–100 ns) evaluate stability of ligand-enzyme complexes in aqueous environments .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar triazol-3-amine derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., antifungal IC₅₀ values) using statistical tools (ANOVA, t-tests). For example, discrepancies in MIC values may arise from assay conditions (pH, inoculum size) .
  • Regioselectivity Studies : Misassignment of tautomers (e.g., 3-amine vs. 5-amine) can lead to conflicting bioactivity reports. X-ray crystallography or NOESY NMR clarifies tautomeric forms .
  • Reproducibility Protocols : Standardize assays (CLSI guidelines) and validate purity (>95% by LC/MS) to minimize variability .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in preclinical studies?

  • Methodology :

  • Salt Formation : Hydrochloride salts (e.g., 1-methyl-1H-1,2,4-triazol-3-amine HCl) enhance aqueous solubility .
  • Prodrug Design : Esterification of the amine group (e.g., acetyl or PEGylated derivatives) improves membrane permeability .
  • Nanocarriers : Liposomal encapsulation or cyclodextrin complexes increase plasma half-life in rodent models .

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